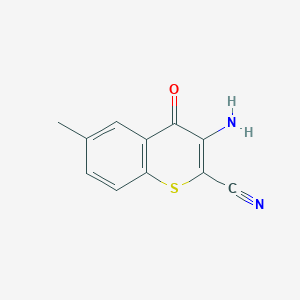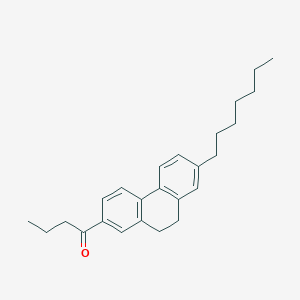
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a heptyl group and a butanone group attached to the phenanthrene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one typically involves the alkylation of 9,10-dihydrophenanthrene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(7-Heptyl-9,10-dihydrophenanthren-2-yl)pentan-1-one
- 1-Butanone, 1-(7-heptyl-9,10-dihydro-2-phenanthrenyl)
Uniqueness
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one is unique due to its specific structural features, such as the heptyl and butanone groups attached to the phenanthrene core. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61313-99-3 |
|---|---|
Formule moléculaire |
C25H32O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(7-heptyl-9,10-dihydrophenanthren-2-yl)butan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-6-7-8-10-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)9-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
Clé InChI |
VPTPAIQFGSOOKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
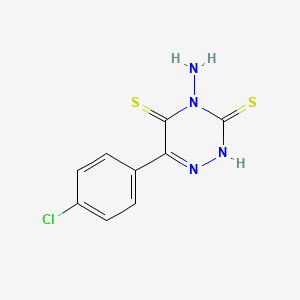

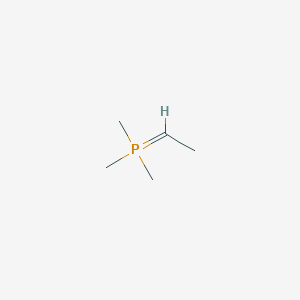
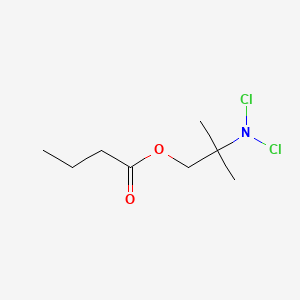
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
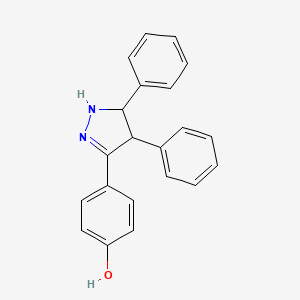
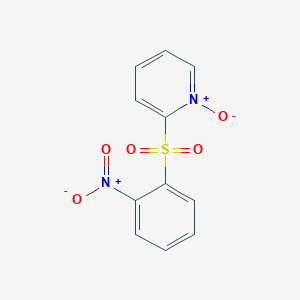
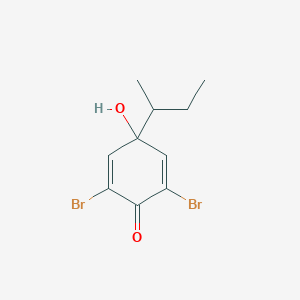

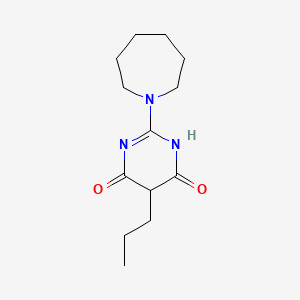
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
